molecular formula C18H12ClN3O B2787639 (E)-N-(3-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide CAS No. 357617-74-4

(E)-N-(3-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide

Cat. No.: B2787639
CAS No.: 357617-74-4
M. Wt: 321.76
InChI Key: DHIRGBCZCSTWED-XYOKQWHBSA-N
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Description

(E)-N-(3-Chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide is a synthetic acrylamide derivative featuring a 3-chlorophenyl group, a cyano substituent, and an indole moiety. This compound is hypothesized to exhibit anti-inflammatory, enzyme inhibitory, or receptor-binding properties based on structural analogs.

Properties

IUPAC Name

(E)-N-(3-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O/c19-14-4-3-5-15(9-14)22-18(23)12(10-20)8-13-11-21-17-7-2-1-6-16(13)17/h1-9,11,21H,(H,22,23)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIRGBCZCSTWED-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide typically involves the reaction of 3-chloroaniline with indole-3-carbaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a condensation mechanism, forming the desired acrylamide product. The reaction conditions often include refluxing in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-N-(3-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-N-(3-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

ICMD-01: (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide

Structural Differences : Lacks the 3-chlorophenyl group, replacing it with a simple phenyl ring.
Pharmacological Profile :

  • Exhibits anti-inflammatory activity in vitro (COX-2 inhibition: binding energy -11.26 kcal/mol) and in vivo (reduction of paw edema and leukocyte migration) .
  • Inhibits cytokines (IL-1β, TNFα) and nitrite production in macrophages .

(Z)-2-[(E)-3-(4-Chlorophenyl)Acrylamido]-3-(1H-Indol-3-yl)-N-Propylacrylamide

Structural Differences : Features a 4-chlorophenyl group and an N-propyl chain instead of 3-chlorophenyl.
Pharmacological Profile :

  • Key Distinction: The para-chloro substitution may alter steric and electronic interactions in enzyme binding pockets compared to meta-chloro derivatives. The propyl group could enhance lipophilicity but reduce metabolic stability.

L24: (E)-3-(3-Chlorophenyl)-N-(4-(1,3-Dimethyl-2,6-Dioxo-2,3,6,7-Tetrahydro-1H-Purin-8-yl)Phenyl)Acrylamide

Structural Differences : Retains the 3-chlorophenyl group but incorporates a purine-derived substituent on the acrylamide nitrogen.
Pharmacological Profile :

  • High affinity for hMAO-B (S-score: -10.160 kcal/mol) and hA2AR targets .
    Key Distinction : The purine moiety introduces additional hydrogen-bonding and π-π stacking interactions, enhancing target specificity but increasing molecular complexity.

5b: (E)-N-(2-(1H-Indol-3-yl)Ethyl)-3-(2-Chlorophenyl)Acrylamide

Structural Differences : Substitutes 3-chlorophenyl with 2-chlorophenyl and adds an indolylethyl group.
Pharmacological Profile :

  • Potent BChE inhibitor (IC50 = 1.95 μM) .
    Key Distinction : The ortho-chloro position may sterically hinder enzyme binding compared to meta-substituted analogs. The ethyl-indole chain enhances solubility but may reduce blood-brain barrier penetration.

(2E)-N-(3-Chlorophenyl)-2-Cyano-3-{3-Methoxy-4-[(5-Nitropyridin-2-yl)Oxy]Phenyl}Acrylamide

Structural Differences : Adds methoxy and nitropyridinyloxy groups to the phenyl ring.
Pharmacological Profile :

Comparative Analysis Table

Compound Name Substituents (R1, R2, R3) Key Targets/Activities Binding Affinity/IC50 Structural Advantages/Limitations
Target Compound R1=3-Cl, R2=CN, R3=Indole Hypothesized COX-2/MAO-B inhibition N/A Optimal chloro positioning for binding
ICMD-01 R1=H, R2=CN, R3=Indole COX-2 inhibition, cytokine suppression COX-2 ΔG = -11.26 kcal/mol Simpler structure but lower hydrophobicity
(Z)-4-Chlorophenyl Derivative R1=4-Cl, R2=CN, R3=Indole, N-Propyl TAK1 inhibition (theoretical) N/A Altered steric effects from para-Cl
L24 R1=3-Cl, Purine-based R3 hMAO-B/hA2AR inhibition S-score = -10.160 kcal/mol Enhanced specificity but complex synthesis
5b R1=2-Cl, R2=H, R3=Indolylethyl BChE inhibition IC50 = 1.95 μM Ortho-Cl reduces target compatibility
Nitropyridinyl Derivative R1=3-Cl, R2=CN, R3=NO2/Methoxy Kinase inhibition (speculative) N/A High polarity limits membrane permeability

Critical Discussion of Structural and Functional Trends

  • Chlorine Position : Meta-substitution (3-Cl) enhances hydrophobic interactions in COX-2 and MAO-B pockets compared to ortho- or para-substituted analogs .
  • Indole Moiety : Facilitates π-π stacking with aromatic residues in enzyme active sites, a feature conserved across active analogs .
  • N-Substituents : Bulky groups (e.g., purine in L24) enhance specificity but complicate synthesis and pharmacokinetics .

Biological Activity

(E)-N-(3-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H12ClN3O
  • Molecular Weight : 363.8 g/mol
  • IUPAC Name : (E)-N-(3-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)prop-2-enamide

The compound features a chlorophenyl group, a cyano group, and an indole moiety, which are crucial for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes and cell proliferation, potentially leading to anticancer effects.
  • Cytokine Modulation : It has been shown to modulate the production of pro-inflammatory cytokines such as IL-1β and TNF-α, which play significant roles in inflammatory responses .
  • Reactive Oxygen Species (ROS) Regulation : The compound may interact with cellular pathways that regulate oxidative stress, contributing to its anti-inflammatory properties .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays conducted on macrophage cell lines demonstrated that the compound significantly reduced the production of inflammatory mediators without causing cytotoxicity at concentrations up to 100 μM .

Additionally, in vivo studies using paw inflammation models indicated that treatment with this compound resulted in a notable reduction in edema and leukocyte migration compared to control groups, suggesting its efficacy as an anti-inflammatory agent .

Anticancer Activity

The anticancer properties of this compound have also been explored. Its structure allows it to act as a Michael acceptor, which can react with thiol groups in proteins, potentially leading to the modulation of signaling pathways involved in cancer progression .

Preliminary results indicate that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Study 1: In Vitro Anti-inflammatory Effects

A study assessed the effects of this compound on J774 murine macrophage cells. The findings revealed:

  • No cytotoxicity at concentrations up to 100 μM.
  • Significant reduction in IL-1β and TNF-α levels.

This study supports the compound's potential as an anti-inflammatory therapeutic agent .

Study 2: In Vivo Efficacy in Paw Edema Models

In vivo experiments demonstrated that administration of this compound led to:

  • A 63.2% reduction in polymorphonuclear leukocyte migration compared to controls.
  • Enhanced efficacy over indomethacin, a standard anti-inflammatory drug.

These results underscore the compound's promising therapeutic profile against inflammation .

Q & A

Basic: What are the standard synthetic routes for (E)-N-(3-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Knoevenagel Condensation : React cyanoacetamide derivatives with substituted benzaldehydes (e.g., 3-chlorophenyl groups) in ethanol under reflux, catalyzed by piperidine. This forms the acrylamide backbone .

Functionalization : Introduce the indole moiety via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like palladium for cross-coupling .

Purification : Use thin-layer chromatography (TLC) to monitor reaction progress and high-performance liquid chromatography (HPLC) to isolate the final product .

Key Parameters : Temperature control (70–90°C), solvent choice (ethanol, DMF), and stoichiometric ratios are critical for yield optimization.

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of the acrylamide double bond (E-configuration) and indole substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 336.07 for C₁₈H₁₂ClN₃O) and detects impurities .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for structure-activity relationship (SAR) studies .

Advanced: How can researchers optimize reaction yields when synthesizing this compound?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial design to test variables like temperature, solvent polarity, and catalyst loading. For example, refluxing in ethanol with 5 mol% piperidine increases condensation efficiency by 20% .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield .
  • In-line Analytics : Use FT-IR or Raman spectroscopy for real-time monitoring of intermediate formation .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:

  • Comparative Assays : Replicate studies using standardized protocols (e.g., IC₅₀ measurements in kinase inhibition assays) to minimize variability .
  • Structural Analog Testing : Compare activity across derivatives (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate substituent effects .
  • Meta-Analysis : Pool data from multiple studies to identify trends, such as correlation between indole C3 substitution and cytotoxicity .

Advanced: What computational methods predict the bioactivity of this compound?

Methodological Answer:

  • PASS Analysis : Predicts antiviral or anticancer potential based on structural similarity to known bioactive acrylamides .
  • Molecular Docking : Simulate binding to targets like EGFR kinase (PDB ID: 1M17) to prioritize in vitro testing .
  • QSAR Modeling : Use descriptors like logP and topological polar surface area to optimize pharmacokinetic properties .

Basic: What are the primary biological targets studied for this compound?

Methodological Answer:

  • Kinase Inhibition : Screened against tyrosine kinases (e.g., EGFR, VEGFR) due to the acrylamide’s electrophilic reactivity with cysteine residues .
  • Antiproliferative Activity : Tested in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ values ranging 5–20 µM depending on substituents .
  • Antimicrobial Screening : Evaluated against Gram-positive bacteria (e.g., S. aureus) using disk diffusion methods .

Advanced: How can researchers analyze structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Substituent Scanning : Synthesize derivatives with varied halogens (Cl, F), alkyl chains, or heterocycles (thiophene, pyridine) to map electronic and steric effects .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity .
  • Crystallographic Studies : Compare ligand-protein co-crystal structures to identify critical binding interactions (e.g., hydrogen bonds with indole NH) .

Advanced: What strategies ensure purity and stability during large-scale synthesis?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
  • Stability Testing : Store the compound under nitrogen at -20°C to prevent acrylamide hydrolysis .
  • Quality Control : Implement LC-MS batch testing with ≤98% purity thresholds for biological studies .

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